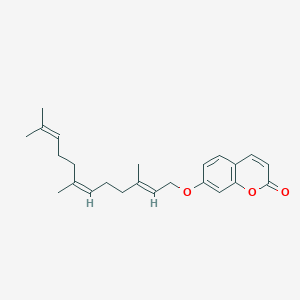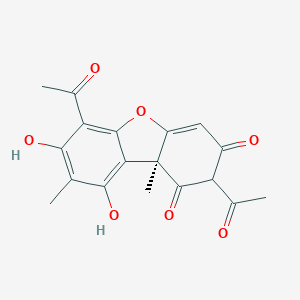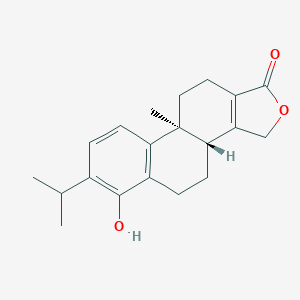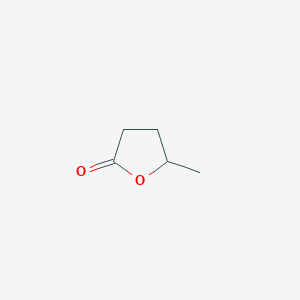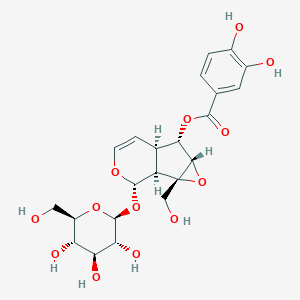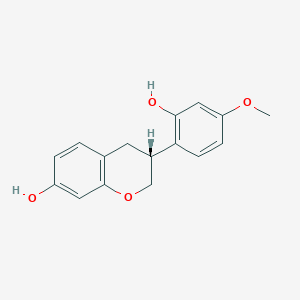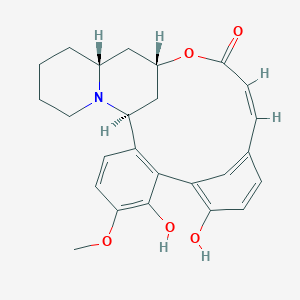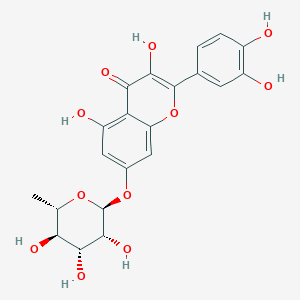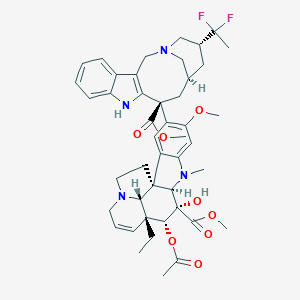
Zerumbone
Descripción general
Descripción
Zerumbone is a naturally occurring monocyclic sesquiterpene compound found in high concentrations in the rhizomes of wild ginger, scientifically known as Zingiber zerumbet. This compound is known for its distinctive chemical structure, which includes a highly reactive α, β-unsaturated carbonyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Zerumbone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable synthon for the synthesis of complex natural product motifs.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Medicine: this compound exhibits potential as an antitumor agent, showing selective toxicity towards cancer cells.
Mecanismo De Acción
Target of Action
Zerumbone, a phytochemical isolated from the subtropical Zingiberaceae family, has diverse biological activities . It has been found to interact with various proteins and pathways, such as nf-κb, akt, and il-6/jak2/stat3 . It also affects the expression of MITF, a melanogenesis-associated transcription factor .
Mode of Action
This compound interacts with its targets in several ways. The α, β-unsaturated carbonyl group of this compound is thought to be responsible for its cell membrane rupturing effect, which explains the mechanism of action of this compound against methicillin-resistant Staphylococcus aureus (MRSA) . It also suppresses the gene expression of MITF and its target genes .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has shown its anti-cancer effects by causing significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 . It also inhibits the activation of the NF-κB pathway via blockade of the degradation and phosphorylation of IκB .
Pharmacokinetics
It is known that this compound has low solubility, which can affect its bioavailability .
Result of Action
This compound has various molecular and cellular effects. It significantly suppresses cell proliferation, survival, angiogenesis, invasion, and metastasis . It also attenuates α-MSH-mediated melanogenesis by suppressing gene expression of MITF and its target genes . Moreover, it increases cellular reactive oxygen species levels, reduces matrix membrane potential, decreases ATP and mitochondrial DNA levels, and decreases mitochondrial transcription factor A mRNA levels .
Action Environment
Environmental factors can influence the action of this compound. Both genotype and environmental conditions influence the amount of this compound in Z. zerumbet rhizomes . Thus, the essential oil obtained from fresh rhizomes of Z. zerumbet yielded more this compound than the oils from dry rhizomes of Z. zerumbet .
Análisis Bioquímico
Biochemical Properties
Zerumbone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been found to suppress the proliferation, survival, angiogenesis, invasion, and metastasis of cancer cells by modulating different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has demonstrated potent antitumorigenic activity, showing selective toxicity toward various cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For instance, this compound has been found to cause significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis in cancer cells through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown changes in its effects. It has demonstrated stability and long-term effects on cellular function observed in in vitro or in vivo studies . For example, this compound has shown cytotoxicity at concentrations above 30 µM, effectively suppressing cell migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in transgenic APP/PS1 mice, a rodent model of Alzheimer’s disease, this compound significantly ameliorated deficits in both non-cognitive and cognitive behaviors after a treatment period of 20 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, this compound has been found to contribute to the Methylerythritol Pathway (MEP), which is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the precursors for sesquiterpenoid biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its bioavailability and transport after oral administration is limited due to its poor solubility .
Subcellular Localization
It has been suggested that this compound can activate the Nrf2/ARE-dependent detoxification pathway induced by nuclear localization of Nrf2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zerumbone can be synthesized through various methods, including solvent extraction, hydrodistillation, supercritical fluid extraction, Soxhlet extraction, and pressurized liquid extraction. Among these, hydrodistillation and supercritical fluid extraction are the most effective methods .
Industrial Production Methods: In industrial settings, this compound is typically extracted from the rhizomes of Zingiber zerumbet using hydrodistillation. This method involves the use of water or steam to extract the essential oils containing this compound. The extracted oil is then subjected to purification processes to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Zerumbone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactivity with transition metals and Lewis acids, which facilitate diverse molecular transformations .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound undergoes substitution reactions with nucleophiles such as amines and thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .
Comparación Con Compuestos Similares
Zerumbone is unique among sesquiterpenes due to its highly reactive α, β-unsaturated carbonyl group, which imparts significant biological activity. Similar compounds include:
Curcumin: Found in turmeric, curcumin also exhibits anti-inflammatory and antitumor properties but lacks the α, β-unsaturated carbonyl group.
Gingerol: Present in ginger, gingerol has antioxidant and anti-inflammatory effects but differs in its chemical structure and reactivity.
Propiedades
IUPAC Name |
(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNTRQPEMKFKO-SKTNYSRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318583 | |
| Record name | Zerumbone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-05-6 | |
| Record name | Zerumbone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zerumbone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zerumbone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 471-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


